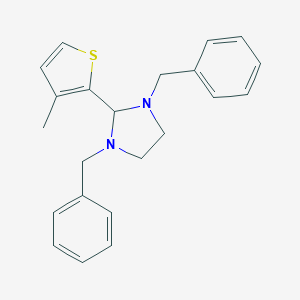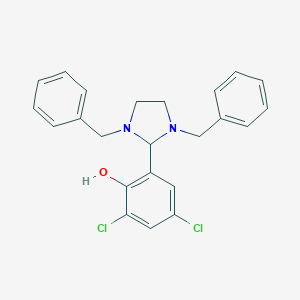![molecular formula C15H11Cl2N5O B392548 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392548.png)
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyano, and hydroxyethyl groups, as well as a dichlorophenyl vinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield a cyano-substituted intermediate. Subsequent reactions with formaldehyde and ammonia lead to the formation of the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of inert gases like nitrogen or argon is common to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .
Aplicaciones Científicas De Investigación
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another pyrazole derivative with similar structural features.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: A related compound with additional trifluoromethyl groups
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and hydroxyethyl groups, along with the dichlorophenyl vinyl moiety, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H11Cl2N5O |
|---|---|
Peso molecular |
348.2g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-(2,6-dichlorophenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-2-1-3-13(17)10(12)6-9(7-18)14-11(8-19)15(20)22(21-14)4-5-23/h1-3,6,23H,4-5,20H2/b9-6+ |
Clave InChI |
ATTAXDNVYFEWHB-RMKNXTFCSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392466.png)
![2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione](/img/structure/B392468.png)

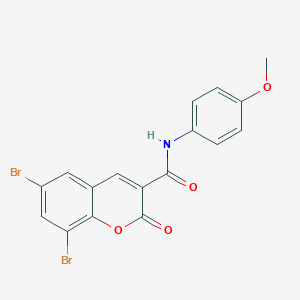
![6-bromo-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392472.png)

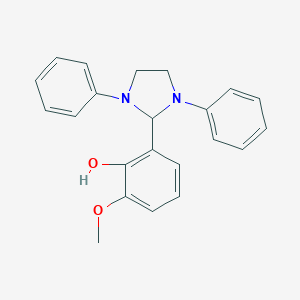

![1-(Dimethoxymethyl)-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392481.png)
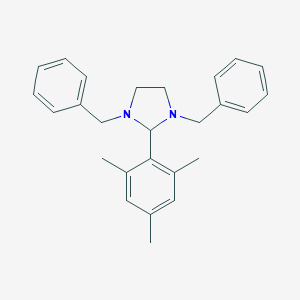
![10,10-dichloro-N-(3-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392484.png)
![2-bromo-4-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392485.png)
